molecular formula C41H78Na4O22P4 B593998 PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt)

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt)

Cat. No.: B593998
M. Wt: 1138.9 g/mol
InChI Key: OKHWJEMVEFYEGE-GQDGIFEPSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt): is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring saturated C16:0 fatty acids at the sn-1 and sn-2 positions. It shares the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. PtdIns-(3,4,5)-P3 plays a crucial role in cellular signaling pathways by regulating various cellular processes .

Scientific Research Applications

PtdIns-(3,4,5)-P3 is extensively studied due to its critical roles:

    Cell Signaling: Regulates cell growth, survival, and proliferation.

    Metabolism: Influences glucose homeostasis and lipid metabolism.

    Immune Response: Modulates immune cell activation and function.

    Cancer Research: Implicated in cancer progression and metastasis.

Mechanism of Action

Target of Action

The primary target of PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is the phosphatidylinositol (PtdIns) phosphates . These phosphates represent a small percentage of total membrane phospholipids but play a critical role in the generation and transmission of cellular signals .

Mode of Action

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) interacts with its targets by being incorporated into membrane lipids . It can bind to important proteins such as Group IV cPLA2 and PLCδ1, enhancing their adherence to the membrane and increasing the rate of substrate hydrolysis .

Biochemical Pathways

PtdIns is phosphorylated to mono- (PtdIns-P; PIP), di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3) . The natural compound is the product of PtdIns-4-phosphate 5-kinase acting on PtdIns-(4)-P1 . Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and diacylglycerol (DAG) . These are key second messengers in an intricate biochemical signal transduction cascade .

Pharmacokinetics

It is known that the compound is a synthetic analog of natural phosphatidylinositol (ptdins) containing c16:0 fatty acids at the sn-1 and sn-2 positions .

Result of Action

The result of the action of PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is the generation of key second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which are part of a complex biochemical and signal transduction cascade .

Action Environment

The action of PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is influenced by the environment of the cell membrane where it is incorporated. The presence of specific proteins such as Group IV cPLA2 and PLCδ1 in the membrane can enhance the adherence of the compound to the membrane and increase the rate of substrate hydrolysis .

Safety and Hazards

As per the available information, PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is not intended for human or veterinary use .

Future Directions

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is intended for use as an internal standard for the quantification of PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) by GC- or LC-MS . This suggests that it could be used in future research to better understand the role of PtdIns-(3,4,5)-P3 in cellular signaling.

Preparation Methods

Synthetic Routes:: The synthesis of PtdIns-(3,4,5)-P3 involves the following steps:

    Starting Material: Phosphatidylinositol (PtdIns) serves as the starting material.

    Phosphorylation: PtdIns undergoes phosphorylation at the 3, 4, and 5 positions using specific kinases.

    Lipid Modification: The resulting PtdIns-(3,4,5)-P3 is modified with palmitoyl groups at the sn-1 and sn-2 positions.

    Sodium Salt Formation: The final compound is converted to its sodium salt form for stability and solubility.

Industrial Production:: Industrial production methods typically involve enzymatic or chemical synthesis, followed by purification and formulation into a stable product.

Chemical Reactions Analysis

Reactions:: PtdIns-(3,4,5)-P3 can undergo various reactions, including:

    Phosphorylation: Further phosphorylation to generate other inositol phosphates.

    Hydrolysis: Cleavage by phosphoinositide-specific phospholipase C to produce inositol triphosphate (IP3) and DAG.

Common Reagents and Conditions::

    Phosphorylation Kinases: Enzymes such as PI3-kinase.

    Phospholipase C: Enzyme responsible for hydrolysis.

    Solvents: Organic solvents like chloroform and methanol.

Major Products:: The major products include PtdIns-(3,4,5)-P3 itself, as well as its hydrolysis products (IP3 and DAG).

Comparison with Similar Compounds

PtdIns-(3,4,5)-P3 is unique in its specific phosphorylation pattern and role in PI3K/Akt signaling. Similar compounds include PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt) and PtdIns-(1,2-dipalmitoyl) (ammonium salt) .

Properties

IUPAC Name

tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H82O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51;;;;/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54);;;;/q;4*+1/p-4/t33-,36+,37+,38?,39-,40+,41?;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHWJEMVEFYEGE-GQDGIFEPSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H78Na4O22P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1138.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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